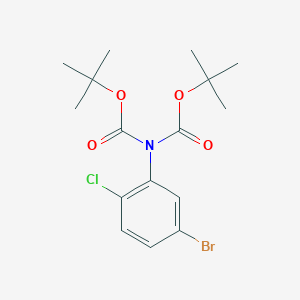
(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Convergent Syntheses of N-Boc-Protected Amino Acids
The research on N-Boc-protected amino acids has led to the development of efficient and scalable synthesis methods for these compounds. The N-Boc protection strategy is commonly used in peptide synthesis to protect the amine functionality during the coupling reactions. The studies have focused on creating building blocks for complex molecules, such as the signal metabolite hormaomycin.
Synthesis Analysis
In the first study, an enantiomerically pure N-Boc-protected 4-(Z)-propenylproline was synthesized using the conventional Wittig reaction. This reaction is a well-known method for forming double bonds and was utilized to achieve an 11% yield over 8 steps from the starting material, N-Boc-protected hydroxyproline . The second study presents a one-pot synthesis of N-(Boc)-L-(2-Bromoallyl)-glycine with a 75% overall yield, starting from diethylacetamidomalonate and 2,3-dibromopropene. The enantiomers of this compound were then separated using a biocatalytic kinetic hydrolytic resolution .
Molecular Structure Analysis
The molecular structure of these N-Boc-protected amino acids is characterized by the presence of the Boc group, which is a tert-butoxycarbonyl moiety used to protect the amine group. This protective group is crucial for the stability of the molecule during synthesis and can be removed under acidic conditions when the protection is no longer needed.
Chemical Reactions Analysis
The synthesis of these compounds involves several chemical reactions, including the Wittig reaction to form double bonds and biocatalytic processes for the resolution of enantiomers. The Wittig reaction is particularly significant as it allows for the formation of carbon-carbon double bonds in a stereoselective manner. The biocatalytic resolution demonstrates the use of enzymes to selectively react with one enantiomer over the other, which is a valuable technique in the preparation of optically active substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-protected amino acids are influenced by the protective Boc group. This group increases the molecular weight and steric bulk, affecting the solubility and reactivity of the amino acid. The presence of the Boc group also allows for selective deprotection, which is a critical aspect of peptide synthesis. The studies have not provided detailed physical property data, but these properties are generally consistent with Boc-protected amino acids used in peptide synthesis.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-10(17)7-8-11(12)18/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMEMQNHQDULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)Br)Cl)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650374 |
Source


|
| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline | |
CAS RN |
929000-06-6 |
Source


|
| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


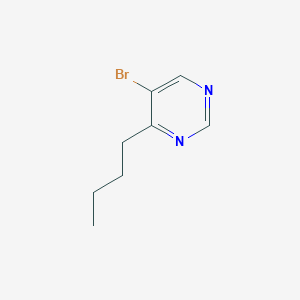

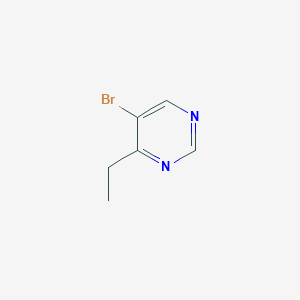
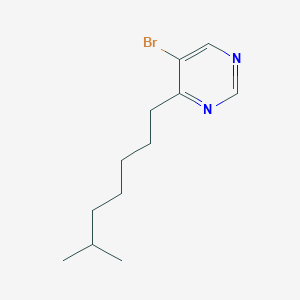
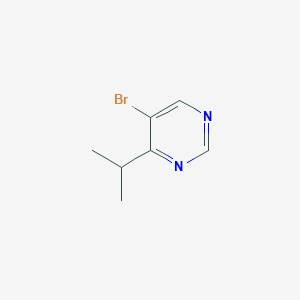
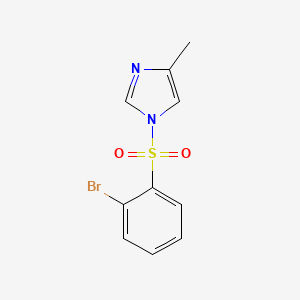
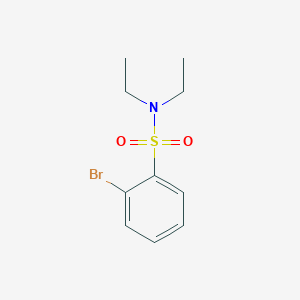
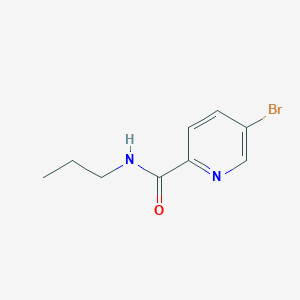
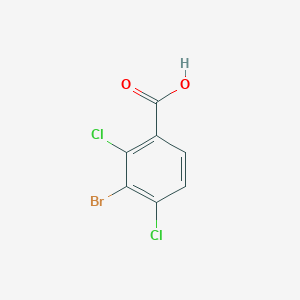
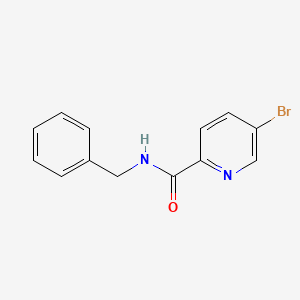
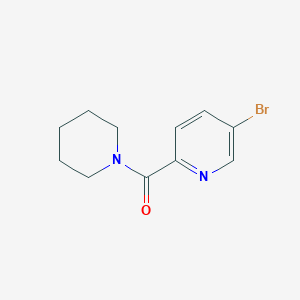
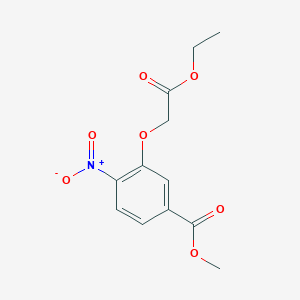
![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)